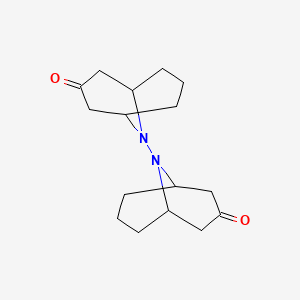

Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) is a complex organic compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework. The presence of the nitrogen atom imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) typically involves the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo(3.3.1)nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo(3.3.1)nonan-9-amines, which can be further converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .

Industrial Production Methods

Industrial production methods for Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) are not well-documented in the literature. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of catalytic hydrogenation and subsequent derivatization reactions are key steps that could be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: ABNO and (MeO bpy)Cu I (OTf) (MeO bpy = 4,4′-dimethoxy-2,2′-bipyridine) as a catalytic system.

Reduction: Raney nickel as a catalyst.

Substitution: Acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, benzaldehyde, and thiophosgene.

Major Products

Scientific Research Applications

Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) involves its ability to catalyze oxidation reactions. The compound, particularly in its N-oxyl form (ABNO), acts as a stable nitroxyl radical that facilitates the oxidation of alcohols to carbonyl compounds. This catalytic system, often used in conjunction with copper catalysts, enables efficient and selective oxidation under mild conditions .

Comparison with Similar Compounds

Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) can be compared to other azabicyclo compounds, such as:

9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one: Similar structure but with a benzyl group, used in similar oxidation and reduction reactions.

9-Azabicyclo(3.3.1)nonane N-oxyl (ABNO): A nitroxyl radical used as a catalyst in oxidation reactions.

3-Substituted 3-azabicyclo(3.3.1)nonan-9-yl derivatives: Various derivatives formed through substitution reactions, exhibiting diverse chemical properties and applications.

The uniqueness of Bis(9-azabicyclo(33

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing Bis(9-azabicyclo[3.3.1]nonan-3-one-9-yl) derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The compound class is typically synthesized via successive Mannich condensations or cyclization reactions. For example, modified Mannich reactions using ketones and amines under acidic conditions (e.g., HCl) yield bicyclic frameworks. Optimization involves adjusting stoichiometry, temperature (70–100°C), and solvent polarity (e.g., ethanol or THF) to enhance regioselectivity and purity . Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates and reduce side products.

Q. How can the purity and structural integrity of Bis(9-azabicyclo[3.3.1]nonan-3-one-9-yl) derivatives be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98% preferred).

- Spectroscopy : 1H/13C NMR to confirm bicyclic geometry and substituent positions. For example, bridgehead protons in azabicyclo systems show distinct coupling patterns (e.g., J=8–10Hz) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±2 ppm accuracy).

Q. What are the key safety precautions for handling Bis(9-azabicyclo[3.3.1]nonan-3-one-9-yl) compounds in the lab?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard statements (e.g., H302, H315). Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. For hydrochloride salts, ensure neutralization before disposal. Store compounds in airtight containers under dry, dark conditions to prevent degradation .

Advanced Research Questions

Q. How can stereochemical challenges in Bis(9-azabicyclo[3.3.1]nonan-3-one-9-yl) derivatives be resolved using crystallographic and computational methods?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (e.g., synchrotron radiation, λ = 0.71073 Å) resolves absolute configurations. For example, monoclinic crystal systems (space group P21/c) with Z = 4 are common .

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict puckering parameters (Cremer-Pople analysis) and compare with experimental data .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H···O) to rationalize packing motifs .

Q. What strategies address contradictory biological activity data for Bis(9-azabicyclo[3.3.1]nonan-3-one-9-yl) analogs in pharmacological studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC50 values across multiple cell lines (e.g., cancer vs. normal) to identify selective toxicity thresholds.

- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess if inconsistent activity arises from rapid degradation .

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to validate binding modes and explain potency variations .

Q. How can reaction mechanisms for Bis(9-azabicyclo[3.3.1]nonan-3-one-9-yl) synthesis be probed using isotopic labeling or kinetic studies?

- Methodological Answer :

- Isotopic Tracers : Introduce 15N-labeled amines to track nitrogen incorporation via 15N-NMR.

- Kinetic Profiling : Monitor intermediates via in-situ IR spectroscopy (e.g., carbonyl stretches at 1700–1750 cm−1) to identify rate-determining steps .

- Computational Modeling : Transition state analysis (Gaussian 09, M06-2X functional) to map energy barriers for cyclization steps .

Properties

CAS No. |

74773-73-2 |

|---|---|

Molecular Formula |

C16H24N2O2 |

Molecular Weight |

276.37 g/mol |

IUPAC Name |

9-(3-oxo-9-azabicyclo[3.3.1]nonan-9-yl)-9-azabicyclo[3.3.1]nonan-3-one |

InChI |

InChI=1S/C16H24N2O2/c19-15-7-11-3-1-4-12(8-15)17(11)18-13-5-2-6-14(18)10-16(20)9-13/h11-14H,1-10H2 |

InChI Key |

MTDSLXCMCXEESF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(=O)CC(C1)N2N3C4CCCC3CC(=O)C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.